3-Fluoro-1,2-benzothiazole
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Overview
Description
3-Fluoro-1,2-benzothiazole is a heterocyclic compound that features a benzene ring fused with a thiazole ring, with a fluorine atom attached at the third position. This compound is part of the benzothiazole family, known for its diverse biological and pharmacological activities. Benzothiazoles, including this compound, are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1,2-benzothiazole typically involves the reaction of 2-aminobenzenethiol with fluorinated reagents under specific conditions. One common method includes the condensation of 2-aminobenzenethiol with fluorinated aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Another approach involves the use of fluorinated thioamides or thiourea derivatives, which undergo cyclization in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are utilized to enhance efficiency and yield . These processes are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-1,2-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Fluoro-1,2-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent . Molecular docking studies have shown that this compound can form stable complexes with target proteins, enhancing its biological activity .
Comparison with Similar Compounds
- 2-Fluoro-1,3-benzothiazole
- 4-Fluoro-1,2-benzothiazole
- 5-Fluoro-1,2-benzothiazole
Comparison: 3-Fluoro-1,2-benzothiazole is unique due to the position of the fluorine atom, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct pharmacological properties, making it a valuable compound for drug development . The presence of the fluorine atom at the third position enhances its stability and lipophilicity, contributing to its effectiveness as a therapeutic agent .
Properties
IUPAC Name |
3-fluoro-1,2-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNS/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVOKGRBICVGQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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